molecular formula C10H8OS B8737127 2-(1-Benzothiophen-2-yl)acetaldehyde

2-(1-Benzothiophen-2-yl)acetaldehyde

Cat. No.: B8737127
M. Wt: 176.24 g/mol
InChI Key: RZTQKESTDPQKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzothiophen-2-yl)acetaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and an aldehyde functional group attached to the second carbon of the thiophene ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for benzo[b]thiophen-2-yl-acetaldehyde typically involve large-scale coupling reactions and cyclization processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield benzo[b]thiophen-2-yl-ethanol.

    Substitution: The compound can participate in various substitution reactions, where the aldehyde group or positions on the thiophene ring are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, organometallics, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

  • Oxidation of benzo[b]thiophen-2-yl-acetaldehyde typically yields benzo[b]thiophen-2-yl-carboxylic acid.
  • Reduction results in benzo[b]thiophen-2-yl-ethanol.
  • Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-yl-acetaldehyde depends on its specific application:

Comparison with Similar Compounds

    Benzo[b]thiophene: A simpler analog without the aldehyde group, used in similar applications but with different reactivity and properties.

    Thiophene-2-carboxaldehyde: Another related compound with an aldehyde group directly attached to the thiophene ring, differing in the position of the functional group.

Uniqueness:

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)acetaldehyde

InChI

InChI=1S/C10H8OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,6-7H,5H2

InChI Key

RZTQKESTDPQKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC=O

Origin of Product

United States

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